3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid
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Overview
Description
3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a phenyl ring, along with a propanoic acid moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of malonic acid with 2-nitrobenzaldehyde . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may further interact with biological molecules. These interactions can modulate various biochemical pathways, although detailed studies are required to fully elucidate the specific mechanisms involved .
Comparison with Similar Compounds
3-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid can be compared with other similar compounds such as:
3-Amino-3-(2-nitrophenyl)propanoic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Has the hydroxyl group in a different position, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
32906-24-4 |
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Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
3-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(4-9(13)14)6-3-5(11(15)16)1-2-8(6)12/h1-3,7,12H,4,10H2,(H,13,14) |
InChI Key |
IJKSMKKCCLPWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)O |
Origin of Product |
United States |
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